molecular formula C8H12N2O3S B1267155 N-(4-amino-3-methoxyphenyl)methanesulfonamide CAS No. 57165-06-7

N-(4-amino-3-methoxyphenyl)methanesulfonamide

Cat. No. B1267155
CAS RN: 57165-06-7
M. Wt: 216.26 g/mol
InChI Key: JBEUZJVHYAAMNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Amino-3-methoxyphenyl)methanesulfonamide involves multiple steps, including the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in the presence of a catalyst under a hydrogen atmosphere, which is a critical step in the synthesis of Amsacrine, an anticancer drug (Robin et al., 2002). Another approach involves the Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, yielding high-purity products characterized by spectroscopic techniques (Durgadas et al., 2012).

Molecular Structure Analysis

The molecular structure of N-(4-Amino-3-methoxyphenyl)methanesulfonamide has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies reveal detailed information about its chemical structure and the spatial arrangement of atoms within the molecule, providing insights into its reactivity and interaction with biological targets (Kankanala et al., 2011).

Scientific Research Applications

Application 2: Synthesis of Acridine Derivatives

  • Summary of the Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . N-(4-amino-3-methoxyphenyl)methanesulfonamide is used in the synthesis of these acridine derivatives .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of an m-Amsacrine derivative. The 9-chloro derivative was treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide to form the final m-Amsacrine derivative .
  • Results or Outcomes : The source did not provide specific quantitative data or statistical analyses on the effectiveness of the synthesized m-Amsacrine derivative .

Application 3: Synthesis of Acridine Derivatives

  • Summary of the Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections . N-(4-amino-3-methoxyphenyl)methanesulfonamide is used in the synthesis of these acridine derivatives .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of an m-Amsacrine derivative. The 9-chloro derivative was treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide to form the final m-Amsacrine derivative .
  • Results or Outcomes : The source did not provide specific quantitative data or statistical analyses on the effectiveness of the synthesized m-Amsacrine derivative .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

N-(4-amino-3-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEUZJVHYAAMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302825
Record name N-(4-amino-3-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3-methoxyphenyl)methanesulfonamide

CAS RN

57165-06-7
Record name 57165-06-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-amino-3-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Robin, JP Galy, A Kenz, M Pierrot - Acta Crystallographica Section …, 2002 - scripts.iucr.org
The title compound, C9H12N2O2, is the product of the second step in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, the side chain of an anticancer drug (viz. …
Number of citations: 5 scripts.iucr.org
C Wanklyn, D Burton, E Enston, CA Bartlett… - Chemistry Central …, 2016 - Springer
Background Cannabis has an adverse effect on the ability to drive safely, therefore a rapid disposable test for Δ 9 -tetrahydrocannabinol (Δ 9 -THC), the psychoactive component of …
Number of citations: 56 link.springer.com
V Ramzy, R Priefer - Talanta, 2021 - Elsevier
Cannabis legalization and common use has further driven the need for accurate THC detection and analysis for roadside testing. While reliable and accurate techniques, such as mass …
Number of citations: 15 www.sciencedirect.com
M Robin, JP Galy, R Faure - Magnetic Resonance in Chemistry, 2001 - Wiley Online Library
The 1 H and 13 C NMR resonances for 18 tetracyclic acridines 9‐substituted on the acridine ring with Cl, NH 2 and AMS [N‐(4‐amino‐3‐methoxyphenyl)1methanesulfonamide] groups …
P Arimondo, C Boukarim, C Bailly… - Anti-cancer drug …, 2000 - researchgate.net
Topoisomerase II represents the main target for the antitumour drugs etoposide and amsacrine, which are both used clinically. Previous studies have shown that the glycoside moiety of …
Number of citations: 19 www.researchgate.net
WA Denny, GJ Atwell, BC Baguley - Journal of medicinal chemistry, 1984 - ACS Publications
The DNA-intercalating agent amsacrine is an effective drug for the treatment of human leukemias and lymphomas but has minimal solid tumor activity. As a first step in identifying …
Number of citations: 41 pubs.acs.org
A Chilin, G Marzaro, C Marzano, L Dalla Via… - Bioorganic & medicinal …, 2009 - Elsevier
A new series of N-[4-(2′-oxo-2H-pyrano[2,3-b]quinolin-5′-ylamino)-phenyl]-methanesulfonamides was prepared and analyzed as novel amsacrine-like derivatives. Our preliminary …
Number of citations: 66 www.sciencedirect.com
P Arimondo, C Boukarim, C Bailly… - Anti-Cancer Drug …, 2000 - ingentaconnect.com
SN526.CHP:Corel VENTURA Page 1 Design of two etoposide-amsacrine conjugates: topoisomerase II and tubuline polymerization inhibition and relation to cytotoxicity Paola Arimondo…
Number of citations: 0 www.ingentaconnect.com
M Klimuntowski, MM Alam, G Singh… - ACS …, 2020 - ACS Publications
Cannabinoid sensing in biofluids provides great insight into the effects of medicinal cannabis on the body. The prevalence of cannabis for pain management and illicit drug use …
Number of citations: 48 pubs.acs.org
MA Balbino, IC Eleoterio, MF de Oliveira… - Sensors & …, 2016 - researchgate.net
Rapid screening of seized drugs is a continuing problem for governmental laboratories and customs agents. Recently new and cheaper methods based on electrochemical sensing …
Number of citations: 16 www.researchgate.net

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